REACTION_SMILES
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[Br-:9].[C:19]([O:20][CH2:21][CH3:22])(=[O:23])[CH3:24].[Cl:1][c:2]1[n:3][n:4][cH:5][c:6]([Cl:8])[cH:7]1.[F:10][c:11]1[cH:12][cH:13][c:14]([Zn+:17])[cH:15][cH:16]1.[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH2:18]>>[c:2]1(-[c:14]2[cH:13][cH:12][c:11]([F:10])[cH:16][cH:15]2)[n:3][n:4][cH:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cnnc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc([Zn+])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Fc1ccc(-c2cc(Cl)cnn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |